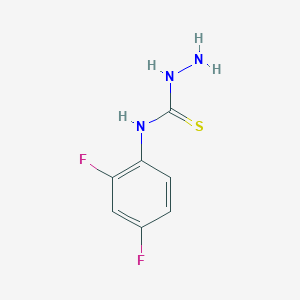

N-(2,4-difluorophenyl)hydrazinecarbothioamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-amino-3-(2,4-difluorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N3S/c8-4-1-2-6(5(9)3-4)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNPFEUCQZZXGCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350293 | |

| Record name | N-(2,4-Difluorophenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206559-58-2 | |

| Record name | N-(2,4-Difluorophenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,4-Difluorophenyl)-3-thiosemicarbazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2,4-difluorophenyl)hydrazinecarbothioamide: Core Properties and Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,4-difluorophenyl)hydrazinecarbothioamide, a fluorinated aromatic thiosemicarbazide derivative, represents a core chemical scaffold with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its fundamental properties, a detailed experimental protocol for its synthesis, and an exploration of the known biological activities of structurally related compounds. Due to the limited availability of direct experimental data for the title compound, this guide leverages information from closely related analogues to infer its characteristics and potential applications, particularly in antioxidant and anticancer research.

Core Chemical and Physical Properties

This compound, identified by the CAS Number 206559-58-2, possesses the molecular formula C₇H₇F₂N₃S and a molecular weight of 203.21 g/mol . While specific experimental data on its physical properties such as melting point, boiling point, and solubility are not extensively reported in the literature, data from analogous compounds are presented in Table 1 for comparative purposes. The presence of the difluorophenyl group is expected to influence its solubility, likely rendering it more soluble in organic solvents than in water.

Table 1: Physicochemical Properties of this compound and Related Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| This compound | C₇H₇F₂N₃S | 203.21 | Not Reported | - |

| 2-(4-(4-Chlorophenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide | C₂₀H₁₄ClF₂N₃O₃S₂ | 481.92 | 170-172 | [1] |

| N-(2,4-Difluorophenyl)-2-fluorobenzamide | C₁₃H₈F₃NO | 251.21 | 110-112 | [2] |

| N-phenyl-hydrazinecarbothioamide | C₇H₉N₃S | 167.23 | 138-140 | [3][4] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the nucleophilic addition of hydrazine to 2,4-difluorophenyl isothiocyanate. This reaction is analogous to the general synthesis of various hydrazinecarbothioamides.[1][5]

General Synthetic Scheme

The logical workflow for the synthesis is depicted below.

References

- 1. Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(2,4-Difluorophenyl)-2-fluorobenzamide | MDPI [mdpi.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. scbt.com [scbt.com]

- 5. arkat-usa.org [arkat-usa.org]

An In-depth Technical Guide to N-(2,4-difluorophenyl)hydrazinecarbothioamide: Synthesis, Properties, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,4-difluorophenyl)hydrazinecarbothioamide, a member of the thiosemicarbazide class of compounds, represents a scaffold of significant interest in medicinal chemistry. Thiosemicarbazides are known for their wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The incorporation of a difluorophenyl moiety is a common strategy in drug design to enhance metabolic stability and binding affinity. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological activities of this compound and its derivatives, with a focus on experimental protocols and data presentation for research and development purposes.

Chemical Structure and Properties

This compound, also known as 4-(2,4-difluorophenyl)thiosemicarbazide, possesses a core thiosemicarbazide structure substituted with a 2,4-difluorophenyl group.

Chemical Structure:

Synthesis workflow for this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is limited in publicly available literature, the broader class of fluorinated thiosemicarbazides and their derivatives have demonstrated significant potential in several therapeutic areas.

Antioxidant Activity

Derivatives of this compound have been evaluated for their antioxidant properties. The following table summarizes the data for related compounds from a DPPH radical scavenging assay. [4]

| Compound | Structure | IC₅₀ (µM) [4] |

|---|---|---|

| 4 | 2-(4-(phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide | 39.39 |

| 5 | 2-(4-(4-chlorophenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide | 39.79 |

| 6 | 2-(4-(4-bromophenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide | 42.32 |

| BHA (control) | Butylated hydroxyanisole | 51.62 |

| Ascorbic Acid (control) | Ascorbic Acid | 107.67 |

These results indicate that compounds incorporating the this compound moiety can exhibit potent antioxidant activity, superior to standard controls like BHA and Ascorbic Acid. [4]

Anticancer Potential

Fluorinated thiosemicarbazones, which are derivatives of thiosemicarbazides, have shown promising anticancer activity. A structurally similar compound, 2-(3,4-difluorobenzylidene) hydrazinecarbothioamide, was found to induce apoptosis in human A549 lung cancer cells.

Proposed Mechanism of Action:

Based on studies of related compounds, a plausible mechanism of action for the anticancer effects of this compound derivatives involves the induction of oxidative stress, leading to mitochondrial dysfunction and apoptosis.

References

- 1. Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Synthesis and Structural Characterization of Fluorinated Thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(2,4-difluorophenyl)hydrazinecarbothioamide (CAS: 206559-58-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,4-difluorophenyl)hydrazinecarbothioamide, a thiosemicarbazide derivative, is a molecule of significant interest in medicinal chemistry. Its structural analogs have demonstrated a wide range of biological activities, including antioxidant, antimicrobial, and anticancer properties. The presence of the difluorophenyl moiety is known to enhance the lipophilicity and metabolic stability of compounds, potentially increasing their therapeutic efficacy. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this compound and its derivatives, intended to serve as a valuable resource for researchers in the field of drug discovery and development.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 206559-58-2 | N/A |

| Molecular Formula | C₇H₇F₂N₃S | N/A |

| Molecular Weight | 203.21 g/mol | N/A |

| Synonyms | 1-amino-3-(2,4-difluorophenyl)thiourea, 4-(2,4-Difluorophenyl)-3-thiosemicarbazide | N/A |

| Melting Point | 172-174 °C | N/A |

Synthesis

A general synthetic route to derivatives of this compound involves the reaction of a carboxylic acid hydrazide with 2,4-difluorophenyl isothiocyanate. A specific example is the synthesis of 2-(4-(phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide, as described by Barbuceanu et al.[1]

Synthesis Workflow

Caption: Synthetic pathway for this compound derivatives.

Experimental Protocol: Synthesis of 2-(4-(phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide[1]

-

Reactant Preparation: A solution of 4-(phenylsulfonyl)benzoic acid hydrazide (1.38 g, 5 mmol) in 50 mL of absolute ethanol is prepared.

-

Addition of Isothiocyanate: To this solution, 2,4-difluorophenyl isothiocyanate (0.855 g, 5 mmol) is added.

-

Reaction: The reaction mixture is refluxed for 4 hours.

-

Isolation and Purification: After cooling, the resulting precipitate is filtered, washed with cold ethanol, and dried. The crude product is then recrystallized from ethanol to yield the pure compound.

Biological Activities

Derivatives of this compound have been primarily investigated for their antioxidant properties. Additionally, the broader class of thiosemicarbazides is known for its potential antimicrobial and anticancer activities.

Antioxidant Activity

Hydrazinecarbothioamide derivatives have demonstrated significant antioxidant activity, primarily through a radical scavenging mechanism.

| Compound | IC₅₀ (μM) against DPPH radical |

| 2-(4-(phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide | 39.39 |

| 2-(4-(4-chlorophenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide | 39.79 |

| 2-(4-(4-bromophenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide | 42.32 |

| Butylated Hydroxyanisole (BHA) (Reference) | 51.62 |

| Ascorbic Acid (Reference) | 107.67 |

The antioxidant activity of these compounds is attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them. The thiourea fragment within the molecule plays a crucial role in stabilizing the resulting radical through resonance.

Caption: Proposed radical scavenging mechanism of hydrazinecarbothioamide derivatives.

Antimicrobial Activity (Potential)

While specific data for this compound is limited, related thiosemicarbazide derivatives have shown promising antimicrobial activity. The proposed mechanism often involves the inhibition of essential bacterial enzymes.

One of the key mechanisms for the antibacterial action of thiosemicarbazide derivatives is the inhibition of bacterial type IIA topoisomerases, such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death.

Caption: Inhibition of bacterial DNA replication by thiosemicarbazide derivatives.

Anticancer Activity (Potential)

Thiosemicarbazones, a class of compounds structurally related to this compound, have been extensively studied for their anticancer properties. Several mechanisms have been proposed for their cytotoxic effects on cancer cells.

The anticancer activity of thiosemicarbazones is often attributed to their ability to chelate intracellular iron, leading to the inhibition of ribonucleotide reductase, an enzyme essential for DNA synthesis and repair. Additionally, they can induce apoptosis (programmed cell death) through various cellular pathways.

Caption: Proposed anticancer mechanisms of thiosemicarbazone derivatives.

Detailed Experimental Protocols

DPPH Radical Scavenging Assay

This protocol is adapted from general procedures for testing the antioxidant activity of hydrazinecarbothioamide compounds.

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample Preparation: Prepare stock solutions of the test compound in methanol at various concentrations (e.g., 10, 25, 50, 100 µg/mL).

-

Reaction Mixture: In a 96-well plate or spectrophotometer cuvettes, add 100 µL of the DPPH solution to 100 µL of each sample concentration. A control well should contain 100 µL of DPPH solution and 100 µL of methanol.

-

Incubation: Incubate the plate or cuvettes in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader or a UV-Vis spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This is a generalized protocol for determining the MIC of a compound against bacterial strains.

-

Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing broth medium to achieve the desired concentration range.

-

Inoculation: Add a standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

MTT Assay for Cytotoxicity

This is a standard protocol to assess the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculation of Cell Viability: Cell viability is expressed as a percentage of the control.

-

IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentration.

Conclusion

This compound and its derivatives represent a promising scaffold for the development of new therapeutic agents. Their demonstrated antioxidant activity, coupled with the known antimicrobial and anticancer potential of the broader thiosemicarbazide class, warrants further investigation. This technical guide provides a foundational resource for researchers to explore the synthesis, biological evaluation, and mechanistic understanding of these compounds, with the ultimate goal of advancing novel drug discovery efforts. Further studies are encouraged to elucidate the specific molecular targets and signaling pathways involved in their biological effects.

References

An In-depth Technical Guide on N-(2,4-difluorophenyl)hydrazinecarbothioamide and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(2,4-difluorophenyl)hydrazinecarbothioamide, a key chemical intermediate, and its derivatives, which have shown significant promise in various therapeutic areas. This document details the molecular characteristics, synthesis protocols, and biological activities of these compounds, presenting data in a structured format to facilitate research and development.

Core Compound: this compound

This compound is a thiosemicarbazide derivative featuring a 2,4-difluorophenyl moiety. While often utilized as a precursor in the synthesis of more complex molecules, its fundamental properties are crucial for understanding its chemical reactivity and the biological activities of its derivatives.

Molecular Structure and Weight:

The chemical structure of this compound consists of a 2,4-difluorophenyl group attached to a hydrazinecarbothioamide core.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₇H₇F₂N₃S |

| Molecular Weight | 203.21 g/mol |

| IUPAC Name | This compound |

| CAS Number | 206559-58-2[1] |

Synthesis and Derivatization

This compound serves as a versatile building block for the synthesis of various heterocyclic compounds, including 1,2,4-triazoles and thiazolidinones. These derivatives have been explored for their potential pharmacological activities.

A common synthetic route involves the reaction of acid hydrazides with isothiocyanates. For instance, new hydrazinecarbothioamides have been synthesized by reacting 4-(4-X-phenylsulfonyl)benzoic acid hydrazides with 2,4-difluorophenyl isothiocyanate in absolute ethanol at reflux.[2]

-

Preparation of Reactants : 4-(4-X-phenylsulfonyl)benzoic acid hydrazides (where X = H, Cl, Br) are prepared according to established literature methods.

-

Reaction Setup : A mixture of the appropriate 4-(4-X-phenylsulfonyl)benzoic acid hydrazide (1 equivalent) and 2,4-difluorophenyl isothiocyanate (1 equivalent) is prepared in absolute ethanol.

-

Reaction Execution : The reaction mixture is heated to reflux and maintained at this temperature for a specified period.

-

Product Isolation : Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

-

Purification : The crude product is purified by recrystallization from a suitable solvent to yield the pure hydrazinecarbothioamide derivative.

The structures of the synthesized compounds are typically confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, IR, and mass spectrometry, along with elemental analysis. [1, 7]

Table 2: Molecular Weights of Synthesized Hydrazinecarbothioamide Derivatives [1]

| Compound | X | Chemical Formula | Molecular Weight ( g/mol ) |

| 2-(4-(phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide | H | C₂₀H₁₅F₂N₃O₃S₂ | 447.48 |

| 2-(4-(4-Chlorophenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide | Cl | C₂₀H₁₄ClF₂N₃O₃S₂ | 481.92 |

| 2-(4-(4-Bromophenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide | Br | C₂₀H₁₄BrF₂N₃O₃S₂ | 526.37 |

Biological Activities and Potential Applications

Derivatives of this compound have demonstrated a range of biological activities, highlighting their potential in drug development.

Several synthesized hydrazinecarbothioamides have shown potent antioxidant activity. [1, 9] In one study, certain derivatives exhibited better DPPH radical scavenging activity than the standard inhibitors butylated hydroxyanisole (BHA) and ascorbic acid (AA). [2]

Table 3: Antioxidant Activity of Hydrazinecarbothioamide Derivatives (DPPH Assay) [2]

| Compound | IC₅₀ (µM) |

| 2-(4-(phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide | 39.39 |

| 2-(4-(4-Chlorophenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide | 39.79 |

| 2-(4-(4-Bromophenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide | 42.32 |

| Butylated hydroxyanisole (BHA) | 51.62 |

| Ascorbic Acid (AA) | 107.67 |

| Butylated hydroxytoluene (BHT) | 423.37 |

A novel fluorinated thiosemicarbazone derivative, 2-(3,4-difluorobenzylidene) hydrazinecarbothioamide, has been shown to induce apoptosis in human A549 lung cancer cells. [10] The mechanism of action involves the generation of reactive oxygen species (ROS) and is mediated by the mitochondria-dependent signaling pathway. [10] This compound also caused cell cycle arrest in the G0/G1 phase by downregulating CDK4 and Cyclin D1 proteins. [10]

Various hydrazinecarbothioamide derivatives have been synthesized and evaluated for their antimicrobial properties.[3][4] These compounds hold promise as potential new antimicrobial agents, though further studies are needed to optimize their efficacy and understand their mechanisms of action.[3]

Conclusion

This compound is a valuable scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as antioxidant, anticancer, and antimicrobial agents. The synthetic versatility of this compound allows for the generation of diverse molecular structures, paving the way for the development of novel therapeutics. Further research into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully exploit their therapeutic potential.

References

- 1. scbt.com [scbt.com]

- 2. Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. turkjps.org [turkjps.org]

An In-depth Technical Guide on the Synthesis Precursors of N-(2,4-difluorophenyl)hydrazinecarbothioamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis precursors and methodologies for the preparation of N-(2,4-difluorophenyl)hydrazinecarbothioamide, a versatile building block in medicinal chemistry and drug development. This document outlines the primary synthetic pathways, detailed experimental protocols, and characterization data for the key intermediates involved in the synthesis of this target compound.

Introduction

This compound belongs to the thiosemicarbazide class of compounds, which are known for their wide range of biological activities and their utility as intermediates in the synthesis of various heterocyclic systems. The presence of the 2,4-difluorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative molecules, making this compound a valuable scaffold in the design of novel therapeutic agents. Understanding the synthesis of its precursors is crucial for researchers and developers in the pharmaceutical and agrochemical industries.

Core Synthetic Pathways

The synthesis of this compound primarily involves two key precursors: 2,4-difluorophenylhydrazine and a thiocarbonyl source . The logical workflow for the synthesis is depicted below.

Caption: Overall workflow for the synthesis of this compound.

Two primary retrosynthetic routes can be envisioned for the target molecule. The first involves the reaction of 2,4-difluorophenylhydrazine with a thiocyanate salt. The second, and more common, approach is the reaction of 2,4-difluorophenyl isothiocyanate with hydrazine.

Synthesis of Precursor 1: 2,4-Difluorophenylhydrazine

The synthesis of 2,4-difluorophenylhydrazine is typically achieved through the diazotization of 2,4-difluoroaniline, followed by the reduction of the resulting diazonium salt.

The Multifaceted Biological Activities of Hydrazinecarbothioamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hydrazinecarbothioamide derivatives, a class of compounds characterized by the N-N-C(=S)-N backbone, have emerged as a versatile scaffold in medicinal chemistry. Their structural diversity allows for a wide range of chemical modifications, leading to compounds with significant biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these promising molecules, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis of Hydrazinecarbothioamide Derivatives

The synthesis of hydrazinecarbothioamide derivatives is typically a straightforward process, primarily involving the condensation reaction between a hydrazide or hydrazine and an appropriate isothiocyanate. This reaction is generally carried out in a suitable solvent, such as ethanol, and often requires heating under reflux.

Detailed Experimental Protocol: Synthesis of N-Phenylhydrazine-1-carbothioamide

This protocol describes a representative synthesis of a simple hydrazinecarbothioamide derivative.

Materials:

-

Thiosemicarbazide

-

Phenylisothiocyanate

-

Ethanol (absolute and 50% aqueous solution)

-

Reflux apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Desiccator

Procedure:

-

Dissolve thiosemicarbazide (10 mmol, 0.91 g) in hot absolute ethanol (30 mL).[1]

-

Slowly add phenylisothiocyanate (10 mmol, 1.35 g) to the solution.[1]

-

Heat the reaction mixture to 100°C and reflux for two hours.[1]

-

Upon reaction completion, a white powder will form. Allow the mixture to cool to room temperature.[1]

-

Filter the solid product and wash it with cold 50% ethanol.[1]

-

Dry the purified product in a desiccator.[1]

-

The compound can be further purified by recrystallization from ethanol if necessary.[1]

Characterization: The synthesized compound should be characterized using standard analytical techniques such as melting point determination, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis to confirm its structure and purity.

Caption: General workflow for the synthesis of hydrazinecarbothioamide derivatives.

Antimicrobial Activity

Hydrazinecarbothioamide derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi. Their mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth and to interfere with cellular processes.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |

| Hydrazinecarbothioamide 2 | Staphylococcus aureus | 32 | [2] |

| Hydrazinecarbothioamide 2 | Bacillus cereus | 64 | [2] |

| Triazole 4 | Bacillus cereus | 32 | [2] |

| Triazole 5 | Staphylococcus aureus | 32 | [2] |

| Triazole 6 | Bacillus cereus | 32 | [2] |

| Oxadiazole 17 | Escherichia coli | 64 | [2] |

| Oxadiazole 17 | Candida parapsilosis | 32 | [2] |

| Compound 5e (4-bromophenyl) | Staphylococcus aureus | 12.5 (µM) | [3] |

| Compound 5g (n-propyl) | Pseudomonas aeruginosa | <0.78 (µM) | [3] |

| Nitrofurazone Analogue 38 | Staphylococcus spp. | < 1 | [4] |

| Nitrofurazone Analogue | Bacillus spp. | 0.002 - 7.81 | [4] |

Detailed Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol outlines the steps for determining the MIC of a compound against a bacterial strain.

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compound stock solution (in a suitable solvent like DMSO)

-

Positive control antibiotic

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Dispense 100 µL of sterile broth into all wells of a 96-well plate.

-

Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to column 10. Discard 100 µL from column 10. Column 11 serves as a growth control (no compound), and column 12 as a sterility control (no bacteria).

-

Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculate each well (columns 1-11) with 100 µL of the diluted bacterial suspension. The final volume in each well will be 200 µL.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible bacterial growth.

Anticancer Activity

The anticancer potential of hydrazinecarbothioamide derivatives is a significant area of research. These compounds have shown cytotoxicity against various cancer cell lines, often through mechanisms involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes.

Quantitative Data: 50% Inhibitory Concentration (IC50)

The anticancer potency is commonly expressed as the IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth.

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| Nitro-substituted semicarbazide 4c | U87 (Malignant glioma) | 12.6 µg/mL | [5] |

| Nitro-substituted semicarbazide 4d | U87 (Malignant glioma) | 13.7 µg/mL | [5] |

| Thiosemicarbazide 5d | U87 (Malignant glioma) | 13.0 µg/mL | [5] |

| Benzodioxole-based thiosemicarbazone 5 | A549 (Lung adenocarcinoma) | 10.67 µM | [6] |

| Benzodioxole-based thiosemicarbazone 5 | C6 (Glioma) | 4.33 µM | [6] |

| Quinoline hydrazide 17 | SH-SY5Y (Neuroblastoma) | 2.9 µM | [5] |

| Quinoline hydrazide 17 | Kelly (Neuroblastoma) | 1.3 µM | [5] |

| Quinoline hydrazide 17 | MCF-7 (Breast adenocarcinoma) | 14.1 µM | [5] |

| Quinoline hydrazide 17 | MDA-MB-231 (Breast adenocarcinoma) | 18.8 µM | [5] |

| Derivative 14a | NCIH 460 (Large cell lung cancer) | 25 nM | [7] |

| Derivative 14a | RKOP 27 (Colon cancer) | 16 nM | [7] |

Detailed Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom sterile culture plates

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow for cell attachment.

-

Cell Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a medium-only blank. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add 10 µL of the MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C in a CO₂ incubator, protected from light. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully aspirate the medium. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Mechanism of Action: Induction of Apoptosis

A primary mechanism of anticancer activity for many hydrazinecarbothioamide derivatives is the induction of apoptosis, or programmed cell death. This is often triggered by an increase in intracellular reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of the intrinsic apoptosis pathway.

Caption: Intrinsic apoptosis pathway induced by hydrazinecarbothioamide derivatives.

Anti-inflammatory Activity

Several hydrazinecarbothioamide derivatives have been reported to possess significant anti-inflammatory properties. Their mechanism of action is thought to involve the inhibition of pro-inflammatory mediators and signaling pathways, such as the NF-κB pathway.

Quantitative Data: Inhibition of Paw Edema

The in vivo anti-inflammatory effect is often measured by the percentage of inhibition of edema in animal models, such as the carrageenan-induced paw edema model in rats.

| Compound/Derivative | Dose | % Inhibition of Paw Edema (after 3h) | Reference |

| Phthalic anhydride based 27d | - | 58.6% | [8] |

| Phthalic anhydride based 27e | - | 61.4% | [8] |

| Phthalic anhydride based 27h | - | 64.0% | [8] |

| Triazole derivative 3f (4-chloro) | 50 mg/kg | 66.7% | [8] |

| Triazole derivative 3j (4-nitro) | 50 mg/kg | 63.2% | [8] |

| Hydrazone 16d | - | 63.4% | [8] |

| Hydrazone 16j | - | 64.1% | [8] |

| Pyrazole-hydrazone 4f | - | 15-20% | [9] |

| Diclofenac Sodium (Standard) | 10 mg/kg | 70.29% | [8] |

| Indomethacin (Standard) | 10 mg/kg | 64.2% | [8] |

Detailed Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This protocol describes a standard in vivo method for evaluating acute anti-inflammatory activity.

Materials:

-

Rats or mice (e.g., Wistar rats)

-

Carrageenan solution (1% in saline)

-

Test compound suspension/solution

-

Positive control drug (e.g., Indomethacin, 5 mg/kg)

-

Plethysmometer (for measuring paw volume)

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.

-

Grouping and Fasting: Divide animals into groups (e.g., control, standard, and test compound groups). Fast the animals overnight before the experiment with free access to water.

-

Compound Administration: Administer the test compound and the standard drug (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection. The control group receives the vehicle only.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

-

Induction of Edema: Inject 100 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.[10]

-

Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[10]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Under normal conditions, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Some hydrazinecarbothioamide derivatives may exert their anti-inflammatory effects by inhibiting this pathway.

Caption: Inhibition of the NF-κB signaling pathway as a potential anti-inflammatory mechanism.

Conclusion

Hydrazinecarbothioamide derivatives represent a highly promising class of compounds with a broad spectrum of biological activities. The straightforward synthesis, coupled with their potent antimicrobial, anticancer, and anti-inflammatory effects, makes them attractive candidates for further drug development. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers to explore and optimize these versatile molecules for therapeutic applications. Future studies should continue to elucidate the specific molecular targets and signaling pathways to fully harness the therapeutic potential of this important chemical scaffold.

References

- 1. scispace.com [scispace.com]

- 2. farmaciajournal.com [farmaciajournal.com]

- 3. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

N-(2,4-difluorophenyl)hydrazinecarbothioamide: A Comprehensive Technical Guide to its Potential Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,4-difluorophenyl)hydrazinecarbothioamide and its derivatives represent a promising class of compounds in medicinal chemistry, demonstrating a spectrum of biological activities. This technical guide consolidates the current understanding of these molecules, with a focus on their synthesis, potential therapeutic applications, and mechanisms of action. This document provides an in-depth overview of their antioxidant, antimicrobial, and anticancer properties, supported by quantitative data and detailed experimental protocols. Furthermore, key pathways and experimental workflows are visualized to facilitate a deeper understanding of their chemical and biological significance.

Introduction

Hydrazinecarbothioamides, also known as thiosemicarbazides, are a versatile class of organic compounds characterized by the -NH-NH-C(=S)-NH- functional group. The incorporation of fluorine atoms into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The presence of a 2,4-difluorophenyl moiety in the this compound scaffold is therefore of significant interest for the development of novel therapeutic agents. This guide explores the multifaceted potential of this core structure in medicinal chemistry.

Synthesis

The synthesis of this compound derivatives is typically achieved through a nucleophilic addition reaction. A common synthetic route involves the reaction of a substituted benzoic acid hydrazide with 2,4-difluorophenyl isothiocyanate.

A representative synthesis of 2-(4-(4-X-phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamides is outlined below.[1]

Potential Applications in Medicinal Chemistry

Antioxidant Activity

Derivatives of this compound have demonstrated significant antioxidant properties. The radical scavenging activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The thiourea fragment within the hydrazinecarbothioamide structure is believed to play a crucial role in stabilizing free radicals.[1]

Table 1: Antioxidant Activity of this compound Derivatives

| Compound | % Inhibition (at 250 µM) | IC50 (µM)[1] |

| 2-(4-(phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide | 97.18 ± 1.42 | 39.39 |

| 2-(4-(4-chlorophenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide | 96.90 ± 1.39 | 39.79 |

| 2-(4-(4-bromophenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide | 97.11 ± 1.12 | 42.32 |

| Ascorbic Acid (Standard) | 91.26 ± 0.49 | 107.67 |

| BHA (Standard) | 89.30 ± 1.37 | 51.62 |

| BHT (Standard) | 23.05 ± 1.32 | 423.37 |

Antimicrobial Activity

The broader class of thiosemicarbazides and their derivatives, including those with fluorophenyl moieties, have been investigated for their antimicrobial properties. Hydrazone derivatives incorporating a 2,4-difluorophenyl group have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 2: Antimicrobial Activity of Hydrazone Derivatives Containing a 2,4-Difluorophenyl Moiety

| Compound | S. aureus (MIC, µg/mL) | MRSA (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | A. baumannii (MIC, µg/mL) |

| 5h (bischloro derivative) | 0.78 | 0.78 | 0.78 | 12.5 |

| 5i (bromo derivative) | 1.56 | 1.56 | 1.56 | 1.56 |

Data extracted from a study on pyrazole-derived hydrazones containing a 2,4-difluorophenyl group.[2]

Anticancer Activity

Thiosemicarbazones, the class of compounds to which this compound belongs, are known to possess anticancer properties. Their mechanism of action is often multifactorial, involving the chelation of metal ions, inhibition of ribonucleotide reductase, and induction of apoptosis. A proposed mechanism for the anticancer activity of fluorinated thiosemicarbazone derivatives involves the generation of reactive oxygen species (ROS), leading to a mitochondria-dependent apoptotic pathway.

Experimental Protocols

Synthesis of 2-(4-(phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide

-

Preparation of Reactants: Dissolve 4-(phenylsulfonyl)benzoic acid hydrazide (1 mmol) in absolute ethanol. In a separate flask, dissolve 2,4-difluorophenyl isothiocyanate (1 mmol) in absolute ethanol.

-

Reaction: Add the 2,4-difluorophenyl isothiocyanate solution to the hydrazide solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for a specified period (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography.

-

Isolation of Product: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

-

Purification: Wash the collected solid with cold ethanol and then recrystallize from an appropriate solvent (e.g., ethanol) to obtain the pure product.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H-NMR, 13C-NMR, IR, and mass spectrometry, as well as elemental analysis.[1]

DPPH Radical Scavenging Assay (Antioxidant Activity)

-

Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol or ethanol. The working solution should have an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).

-

Sample Preparation: Prepare various concentrations of the test compound in the same solvent.

-

Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test compound solution to a defined volume of the DPPH working solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at the maximum wavelength of DPPH (approximately 517 nm) using a spectrophotometer or a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100 Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample.

-

IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

MTT Assay (Anticancer Activity)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add a sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Calculation of Cell Viability: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

IC50 Determination: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the concentration of the test compound.

Conclusion

This compound and its derivatives have emerged as a scaffold of significant interest in medicinal chemistry. The synthetic accessibility of these compounds, coupled with their demonstrated antioxidant, antimicrobial, and potential anticancer activities, positions them as valuable leads for further drug development. The proposed mechanisms of action, particularly the induction of ROS-mediated apoptosis in cancer cells, provide a strong rationale for their continued investigation. The experimental protocols detailed in this guide offer a framework for the synthesis and biological evaluation of this promising class of molecules, encouraging further research to unlock their full therapeutic potential.

References

- 1. Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Mechanisms of N-(2,4-difluorophenyl)hydrazinecarbothioamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,4-difluorophenyl)hydrazinecarbothioamide, a member of the thiosemicarbazide class of compounds, has garnered interest for its potential biological activities. While direct, in-depth mechanistic studies on this specific molecule are nascent, a comprehensive analysis of its chemical class and available data on its derivatives allows for the elucidation of its probable mechanisms of action. This technical guide synthesizes the current understanding, focusing on its established antioxidant properties and the inferred pro-apoptotic potential in oncological contexts. This document provides a detailed overview of the likely signaling pathways, quantitative data from relevant studies, and explicit experimental protocols for the investigation of its biological effects.

Core Mechanisms of Action

The biological activity of this compound and its congeners appears to be multi-faceted, primarily revolving around two key areas: antioxidant activity through radical scavenging and a probable role in inducing cancer cell apoptosis via a mitochondria-dependent pathway mediated by reactive oxygen species (ROS).

Antioxidant Activity

Hydrazinecarbothioamides have demonstrated notable antioxidant properties. The proposed mechanism for this activity is their ability to act as hydrogen donors to neutralize free radicals. The thiourea fragment within the molecule is crucial for this function. Upon donation of a hydrogen atom from one of the nitrogen atoms, the resulting radical is stabilized through resonance, particularly with the thione (C=S) group. This stabilization enhances the molecule's capacity to scavenge radicals and mitigate oxidative stress.

Inferred Pro-Apoptotic Activity in Cancer Cells

Extrapolating from studies on structurally related thiosemicarbazone derivatives, a likely mechanism of action for this compound in cancer cells is the induction of apoptosis through the generation of reactive oxygen species (ROS). This process is thought to follow a mitochondria-dependent pathway. An elevation in intracellular ROS can lead to a cascade of events, including a decrease in the mitochondrial membrane potential, the release of pro-apoptotic factors from the mitochondria, and the subsequent activation of caspases, ultimately leading to programmed cell death.

Quantitative Data

The following table summarizes the available quantitative data on the antioxidant activity of this compound derivatives.

| Compound | Antioxidant Assay | IC50 (µM) | Reference Compound | IC50 (µM) |

| 2-(4-(phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide | DPPH | 39.39 | Ascorbic Acid | 107.67 |

| 2-(4-(4-chlorophenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide | DPPH | 39.79 | BHA | 51.62 |

| 2-(4-(4-bromophenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide | DPPH | 42.32 | BHT | 423.37 |

| IC50: The concentration of the compound required to scavenge 50% of the DPPH radicals. BHA: Butylated Hydroxyanisole. BHT: Butylated Hydroxytoluene. |

Signaling Pathways and Experimental Workflows

Proposed Antioxidant Mechanism

The antioxidant activity of this compound is predicated on its ability to neutralize free radicals. The diagram below illustrates the proposed mechanism of radical scavenging.

Inferred ROS-Mediated Apoptotic Pathway

Based on the activity of related compounds, this compound may induce apoptosis in cancer cells through a ROS-mediated mitochondrial pathway. The following diagram outlines this proposed signaling cascade.

Experimental Workflow for Biological Evaluation

A typical workflow to investigate the biological activities of this compound is depicted below.

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol is used to determine the free radical scavenging activity of the compound.

-

Reagents and Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of the test compound and ascorbic acid in methanol.

-

Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

-

In a 96-well plate, add various concentrations of the test compound and ascorbic acid.

-

Add the DPPH solution to each well.

-

The reaction mixture is incubated in the dark at room temperature for 30 minutes.[1]

-

Measure the absorbance at 517 nm using a microplate reader.[1]

-

Methanol is used as a blank. A control sample contains methanol and the DPPH solution.

-

The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

The IC50 value is determined by plotting the percentage of scavenging against the concentration of the compound.

-

Intracellular ROS Measurement using DCFH-DA

This assay quantifies the intracellular generation of reactive oxygen species.[2]

-

Reagents and Materials:

-

Cancer cell line (e.g., A549, HeLa)

-

This compound

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

96-well black plate with a clear bottom

-

Fluorescence microplate reader or flow cytometer

-

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified time.

-

Wash the cells with PBS.

-

Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess DCFH-DA.

-

Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.[3] Alternatively, cells can be harvested and analyzed by flow cytometry.[4]

-

Mitochondrial Membrane Potential Assay using JC-1

This assay is used to detect changes in the mitochondrial membrane potential, a key indicator of apoptosis.[5]

-

Reagents and Materials:

-

Cancer cell line

-

This compound

-

JC-1 dye

-

Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) (positive control for depolarization)

-

PBS

-

Cell culture medium

-

Fluorescence microscope or flow cytometer

-

-

Procedure:

-

Seed cells and treat with the test compound as described for the ROS assay.

-

Incubate the cells with 2 µM JC-1 dye in the cell culture medium for 15-30 minutes at 37°C.[6]

-

For a positive control, treat a set of cells with 50 µM CCCP for 5-10 minutes.[6]

-

Wash the cells with PBS.

-

Analyze the cells using a fluorescence microscope or flow cytometer.

-

Cell Cycle Analysis using Propidium Iodide

This method is used to determine the distribution of cells in different phases of the cell cycle.[7][8][9][10][11]

-

Reagents and Materials:

-

Cancer cell line

-

This compound

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

70% cold ethanol

-

PBS

-

Flow cytometer

-

-

Procedure:

-

Treat cells with the test compound for the desired time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[9]

-

Incubate the cells at -20°C for at least 2 hours for fixation.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[10]

-

Analyze the DNA content of the cells by flow cytometry. The data is used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Conclusion

While further direct studies are required to fully elucidate the specific molecular targets and pathways of this compound, the available evidence strongly suggests a dual mechanism of action. Its inherent chemical structure confers antioxidant properties through radical scavenging. Furthermore, based on the well-documented activities of the broader thiosemicarbazone class, it is highly probable that this compound can induce apoptosis in cancer cells via a ROS-mediated mitochondrial-dependent pathway. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and potential development of this compound as a therapeutic agent.

References

- 1. marinebiology.pt [marinebiology.pt]

- 2. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 3. doc.abcam.com [doc.abcam.com]

- 4. arigobio.com [arigobio.com]

- 5. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. Flow cytometry with PI staining | Abcam [abcam.com]

- 9. vet.cornell.edu [vet.cornell.edu]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

N-(2,4-difluorophenyl)hydrazinecarbothioamide Derivatives: A Technical Guide to Their Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of N-(2,4-difluorophenyl)hydrazinecarbothioamide, a class of thiosemicarbazides, have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and proposed mechanisms of action of these compounds. Extensive research has highlighted their potential as antioxidant, antimicrobial, and anticancer agents. This document consolidates quantitative biological data, details key experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction

Thiosemicarbazides and their derivatives have garnered significant attention in the scientific community due to their diverse pharmacological properties. The core structure, characterized by a hydrazinecarbothioamide moiety, serves as a key pharmacophore that can be readily modified to generate a library of compounds with a wide range of biological activities. The incorporation of a 2,4-difluorophenyl group, in particular, has been shown to enhance the therapeutic potential of these molecules. This guide focuses specifically on this compound derivatives, exploring their synthesis and significant biological activities, including antioxidant, antimicrobial, and anticancer effects.

Synthesis of this compound Derivatives

The general synthetic route to this compound derivatives involves the reaction of a substituted acid hydrazide with 2,4-difluorophenyl isothiocyanate. These hydrazinecarbothioamide intermediates can then be used as building blocks for the synthesis of various heterocyclic compounds, such as 1,2,4-triazoles, which often exhibit enhanced biological activity.

General Synthetic Workflow

The synthesis typically follows a two-step process: formation of the hydrazinecarbothioamide, followed by cyclization to a triazole derivative.

Caption: General synthesis workflow for this compound and its 1,2,4-triazole derivatives.

Biological Significance and Quantitative Data

Derivatives of this compound have demonstrated significant potential in various therapeutic areas. The following sections summarize their key biological activities, supported by quantitative data from the literature.

Antioxidant Activity

Several studies have reported the potent antioxidant properties of these derivatives, primarily evaluated through their ability to scavenge free radicals.

| Compound ID | Scaffold | Assay | IC50 (µM) | Reference |

| 4 | 2-(4-(phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide | DPPH | 39.39 | [1] |

| 5 | 2-(4-(4-chlorophenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide | DPPH | 39.79 | [1] |

| 6 | 2-(4-(4-bromophenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide | DPPH | 42.32 | [1] |

| BHA | Butylated hydroxyanisole (Standard) | DPPH | 51.62 | [1] |

| AA | Ascorbic Acid (Standard) | DPPH | 107.67 | [1] |

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal potential of these compounds has been evaluated against a range of pathogenic strains. The minimum inhibitory concentration (MIC) is a key metric for this activity.

| Compound ID | Scaffold | Target Organism | MIC (µg/mL) | Reference |

| 3a | 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | S. aureus ATCC 43300 (MRSA) | 3.9 | [2] |

| 3a | S. epidermidis ATCC 12228 | 1.95 | [2] | |

| 3a | M. luteus ATCC 10240 | 1.95 | [2] | |

| 3a | B. cereus ATCC 10876 | 1.95 | [2] | |

| N/A | N-5'-(3'-oxobenzfurylidyne)-2,4-dihydroxybenzcarbothioamide | Dermatophyte strains | 0.48-0.98 |

Anticancer Activity

The anticancer activity of this compound derivatives has been investigated against various cancer cell lines, with promising results.

| Compound ID | Scaffold | Cell Line | IC50 (µM) | Reference |

| Compound 1 | 2-(3,4-difluorobenzylidene) hydrazinecarbothioamide | A549 (Lung Cancer) | Not specified, but showed significant anti-proliferative activity | |

| 3b | Quinoline-based dihydrazone | MCF-7 (Breast Cancer) | 7.016 | |

| 3c | Quinoline-based dihydrazone | MCF-7 (Breast Cancer) | 7.05 | |

| 5-FU | 5-Fluorouracil (Standard) | MCF-7 (Breast Cancer) | Higher than 3b and 3c |

Mechanisms of Action

The diverse biological activities of this compound derivatives are attributed to their ability to interact with multiple cellular targets and pathways.

Anticancer Mechanisms

The anticancer effects of these compounds are multifaceted and can involve the induction of different cell death pathways and inhibition of key signaling molecules.

One of the key mechanisms is the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and triggers the intrinsic apoptosis pathway.

Caption: ROS-mediated mitochondrial apoptosis pathway induced by the derivatives.

Some thiosemicarbazone derivatives have been shown to induce ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation.

Caption: Simplified ferroptosis pathway induced by thiosemicarbazone derivatives.

Certain derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key player in tumor angiogenesis.

Caption: Inhibition of the VEGFR2 signaling pathway by thiosemicarbazone derivatives.

Antimicrobial Mechanism

The antimicrobial action of these compounds is often attributed to their ability to inhibit essential bacterial enzymes.

Caption: Proposed antimicrobial mechanism involving inhibition of DNA gyrase and topoisomerase IV.

Experimental Protocols

This section provides a detailed methodology for the synthesis and biological evaluation of this compound derivatives, based on established literature.

General Procedure for the Synthesis of 2-(aroyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamides

-

Dissolve the appropriate acid hydrazide (1 equivalent) in absolute ethanol.

-

Add 2,4-difluorophenyl isothiocyanate (1 equivalent) to the solution.

-

Reflux the reaction mixture for 4-10 hours.

-

Cool the mixture to room temperature, allowing the product to precipitate.

-

Filter the precipitate, wash with cold ethanol, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure hydrazinecarbothioamide derivative.

-

Characterize the final product using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry.

DPPH Radical Scavenging Assay for Antioxidant Activity

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or ethanol).

-

Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

In a 96-well plate or cuvettes, add various concentrations of the test compound.

-

Add the DPPH solution to each well/cuvette and mix.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

Use a standard antioxidant (e.g., ascorbic acid or BHA) as a positive control.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

Broth Microdilution Method for Antimicrobial Susceptibility Testing (MIC)

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

-

Prepare a standardized inoculum of the test microorganism.

-

Add the microbial inoculum to each well.

-

Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

MTT Assay for Anticancer Activity

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Conclusion

Derivatives of this compound represent a promising class of compounds with significant biological potential. Their straightforward synthesis and the tunability of their structure allow for the development of potent antioxidant, antimicrobial, and anticancer agents. The multifaceted mechanisms of action, including the induction of various cell death pathways and the inhibition of key enzymes and signaling pathways, make them attractive candidates for further preclinical and clinical development. This guide provides a foundational resource for researchers aiming to explore and expand upon the therapeutic applications of this important chemical scaffold.

References

An In-depth Technical Guide to the Spectroscopic Characterization of N-(2,4-difluorophenyl)hydrazinecarbothioamide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for N-(2,4-difluorophenyl)hydrazinecarbothioamide. These predictions are derived from the analysis of similar structures containing the 2,4-difluorophenyl moiety and the hydrazinecarbothioamide functional group.

Table 1: Predicted ¹H-NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.6 - 10.1 | Singlet | 1H | -NH- (Thioamide) |

| ~8.2 - 8.5 | Singlet | 1H | -NH- (Hydrazine) |

| ~7.8 - 8.1 | Multiplet | 1H | Ar-H adjacent to NH |

| ~7.0 - 7.3 | Multiplet | 2H | Ar-H |

| ~4.5 - 5.0 | Broad | 2H | -NH₂ |

Table 2: Predicted ¹³C-NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~180 - 185 | C=S (Thioamide) |

| ~155 - 160 (dd) | C-F (Aromatic, J_CF ≈ 240-250 Hz) |

| ~150 - 155 (dd) | C-F (Aromatic, J_CF ≈ 240-250 Hz) |

| ~130 - 135 (d) | C-NH (Aromatic, J_CF ≈ 10-15 Hz) |

| ~120 - 125 (dd) | CH (Aromatic) |

| ~110 - 115 (dd) | CH (Aromatic) |

| ~100 - 105 (t) | CH (Aromatic, J_CF ≈ 25-30 Hz) |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H stretch (Hydrazine -NH₂) |

| 3200 - 3100 | Medium | N-H stretch (Amide) |

| 1620 - 1600 | Strong | N-H bend |

| 1550 - 1500 | Strong | C=C stretch (Aromatic) |

| 1350 - 1250 | Strong | C=S stretch (Thioamide) |

| 1250 - 1150 | Strong | C-N stretch |

| 1150 - 1050 | Strong | C-F stretch (Aromatic) |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance operating at 400 MHz for ¹H and 100 MHz for ¹³C, is recommended.

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often suitable for hydrazine and thioamide compounds due to its ability to dissolve polar compounds and the fact that exchangeable protons (NH, OH) are often well-resolved.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

If required, add a small amount of a reference standard, such as tetramethylsilane (TMS), although modern spectrometers can reference to the residual solvent peak.

Data Acquisition:

-

¹H-NMR:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise ratio.

-

-

¹³C-NMR:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is common.

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the reference standard or the residual solvent peak.

-

Integrate the peaks in the ¹H-NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values) to deduce the connectivity of atoms.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used for acquiring the infrared spectrum.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The KBr must be of spectroscopic grade and completely dry to avoid interference from water absorption bands.

-

Transfer the fine powder into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet containing the sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing and Analysis:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and assign the characteristic absorption bands to the corresponding functional groups in the molecule. Pay close attention to the fingerprint region (below 1500 cm⁻¹) for a unique identification pattern.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound.

Caption: General workflow for spectroscopic analysis.

A Technical Guide to Computational Studies of Hydrazinecarbothioamide Compounds

For Researchers, Scientists, and Drug Development Professionals

Hydrazinecarbothioamide derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, antioxidant, and enzyme inhibitory properties. Computational chemistry plays a pivotal role in accelerating the discovery and optimization of these compounds by providing insights into their electronic structure, reactivity, and interactions with biological targets. This technical guide provides an in-depth overview of the key computational methodologies applied to hydrazinecarbothioamide compounds, supported by experimental data and protocols.

Core Computational Methodologies

The computational investigation of hydrazinecarbothioamide compounds primarily revolves around three core techniques: Density Functional Theory (DFT), Molecular Docking, and Quantitative Structure-Activity Relationship (QSAR) analysis. These methods, often used in synergy, provide a comprehensive understanding of the molecular properties and biological activities of this class of compounds.

Density Functional Theory (DFT)